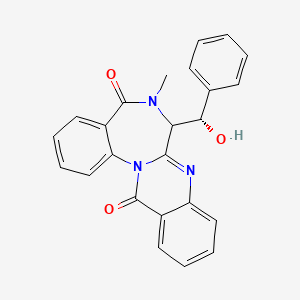
Betulinic glycine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betulinic glycine amide is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of betulinic glycine amide typically involves the modification of betulinic acid. One common method is the oxidation of betulin to betulonic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone), followed by reduction with sodium borohydride in tetrahydrofuran to yield betulinic acid . The glycine amide derivative is then synthesized by reacting betulinic acid with glycine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical modification. The process includes the use of biotechnological methods to enhance yield and reduce environmental impact. Engineered yeast strains have been developed to produce betulinic acid from simple sugars, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Betulinic glycine amide undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid using oxidizing agents like Jones reagent.
Reduction: Reduction of betulonic acid to betulinic acid using sodium borohydride.
Substitution: Formation of glycine amide derivative through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in sulfuric acid and acetone (Jones reagent).
Reducing Agents: Sodium borohydride in tetrahydrofuran.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Betulonic Acid: Formed by oxidation of betulin.
Betulinic Acid: Formed by reduction of betulonic acid.
This compound: Formed by coupling betulinic acid with glycine.
Scientific Research Applications
Betulinic glycine amide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Betulinic glycine amide exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, involving the release of cytochrome c from mitochondria and activation of caspases . Additionally, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Betulinic glycine amide is unique compared to other similar compounds due to its specific structural modifications and enhanced pharmacological properties. Similar compounds include:
Betulinic Acid: The parent compound with similar pharmacological activities.
Betulonic Acid: An oxidized derivative of betulin with distinct biological properties.
Betulin: A precursor to betulinic acid with its own set of bioactivities.
This compound stands out due to its improved solubility and bioavailability, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20?,21-/m0/s1 |
InChI Key |
GZVCWRAFPVCGPA-LBAQZLPGSA-N |
Isomeric SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















